

Application Notes and Protocols: Galunisertib

and Nivolumab Combination Therapy

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Introduction

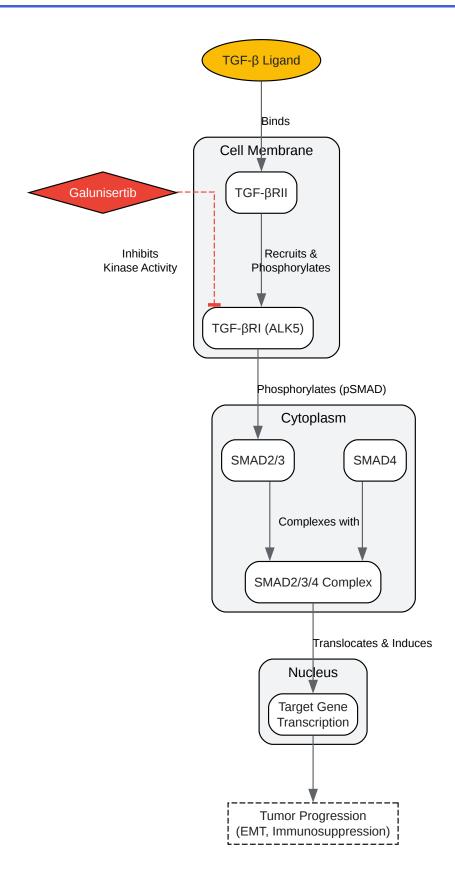
The convergence of therapies targeting distinct but complementary oncogenic pathways represents a promising frontier in cancer treatment. This document outlines the experimental design for the combination of Galunisertib (LY2157299), a small molecule inhibitor of the Transforming Growth-Factor Beta (TGF- β) receptor I, and Nivolumab, a human immunoglobulin G4 monoclonal antibody that blocks the Programmed Death-1 (PD-1) immune checkpoint. The rationale for this combination lies in the potential for Galunisertib to remodel the tumor microenvironment, which is often immunosuppressive due to TGF- β signaling, thereby enhancing the anti-tumor immune response unleashed by Nivolumab's PD-1 blockade.[1][2]

Mechanism of Action: Signaling Pathways

Galunisertib: Targeting the TGF-β Pathway

Galunisertib is an oral, small-molecule inhibitor of the TGF- β receptor I (TGF- β RI) kinase.[3][4] TGF- β is a cytokine that plays a dual role in cancer; while it can suppress tumor formation in early stages, it promotes tumor progression in advanced stages by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression.[3][4] Galunisertib specifically blocks the phosphorylation of SMAD2, a key downstream effector in the canonical TGF- β signaling pathway, thereby abrogating its pro-tumorigenic effects.[1][3]





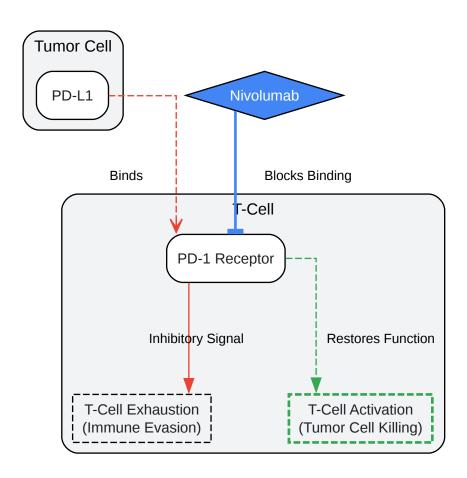
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Caption: Galunisertib inhibits TGF-βRI kinase, blocking SMAD2/3 phosphorylation.



Nivolumab: Targeting the PD-1/PD-L1 Immune Checkpoint

Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on activated T-cells.[5][6] In the tumor microenvironment, cancer cells can express Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T-cells.[7] This interaction delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction.[5][7] Nivolumab blocks the PD-1/PD-L1 interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.[5][8]



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Caption: Nivolumab blocks the PD-1 receptor, preventing T-cell inactivation.

Experimental Protocols Preclinical Animal Model Protocol (Adapted from Pancreatic Cancer Study)



This protocol is based on studies using the KPC (Pdx1-Cre; LSL-KRASG12D; LSL-TP53R172H) mouse model of advanced pancreatic ductal adenocarcinoma (PDAC).[9]

- 1. Animal Model:
- Model: KPC mice, which spontaneously develop PDAC.
- Age: 6-8 weeks at the start of treatment.
- Housing: Standard pathogen-free conditions.
- 2. Experimental Groups:
- Group 1: Vehicle Control (e.g., Saline or PBS)
- Group 2: Galunisertib monotherapy
- Group 3: Anti-PD-1 antibody monotherapy (murine-specific, e.g., RMP1-14)
- Group 4: Galunisertib and Anti-PD-1 combination therapy
- 3. Dosing and Administration:
- Galunisertib: 75 mg/kg, administered via intraperitoneal (IP) injection every other day.[9]
- Anti-PD-1 Antibody: 200 μg fixed dose, administered via IP injection every other day.[9]
- Vehicle Control: Administered at the same volume and schedule as the treatment groups.
- 4. Study Endpoints and Analysis:
- Primary Endpoint: Tumor burden (measured by imaging, e.g., high-resolution ultrasound, or by weight at necropsy).
- Secondary Endpoints:
 - Overall Survival (Kaplan-Meier analysis).

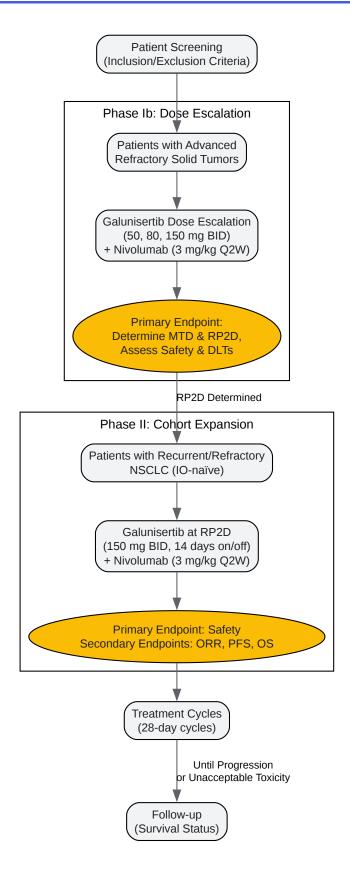


- Immunohistochemistry (IHC) of tumor tissue for markers such as CD8+ T-cells, PD-L1, and markers of fibrosis.
- Flow cytometry of tumor-infiltrating lymphocytes (TILs) to analyze T-cell populations (CD4+, CD8+, Tregs).
- Gene expression analysis (RT-qPCR) on tumor tissue for fibrotic and immune-related genes.

Clinical Trial Protocol (Adapted from NCT02423343 Phase Ib/II Study)

This protocol is based on a Phase Ib/II open-label study evaluating Galunisertib with Nivolumab in patients with advanced refractory solid tumors and non-small cell lung cancer (NSCLC).[10] [11][12]





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Caption: Workflow of the Phase Ib/II clinical trial for Galunisertib and Nivolumab.



- 1. Study Design:
- Phase Ib: Open-label, dose-escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Galunisertib in combination with Nivolumab.[10][12]
- Phase II: Expansion cohort to evaluate the safety and preliminary efficacy of the combination at the RP2D in specific tumor types (e.g., NSCLC).[10][12]
- 2. Patient Eligibility (Inclusion Criteria Summary):
- Age ≥ 18 years.[10]
- ECOG performance status of 0 or 1.[10]
- Phase Ib: Advanced/refractory solid tumors.[11]
- Phase II (NSCLC cohort): Recurrent or refractory NSCLC with prior platinum-based therapy.
 [11]
- Treatment-naïve for anti-PD-1, anti-PD-L1, or TGF-β receptor inhibitors.[10]
- Adequate organ function.[13]
- 3. Treatment Regimen:
- Cycles: 28-day cycles.[12]
- Galunisertib: Administered orally twice daily (BID) for 14 days, followed by a 14-day rest period.[10]
- Nivolumab: 3 mg/kg administered as an intravenous (IV) infusion every 2 weeks.[10]
- Duration: Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[12]
- 4. Assessments:



- Safety: Monitored via adverse event (AE) reporting (CTCAE), physical examinations, and laboratory tests. The primary endpoint is to assess safety and tolerability.[12][14]
- Efficacy: Tumor responses assessed via imaging (e.g., CT or MRI) every 8-12 weeks
 according to RECIST v1.1. Key endpoints include Objective Response Rate (ORR), Duration
 of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[12]
- Biomarkers (Exploratory): Analysis of tumor tissue biopsies and/or blood samples for PD-L1
 expression, tumor mutational burden (TMB), and changes in immune cell populations and
 gene expression profiles.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from the NCT02423343 clinical trial, focusing on the Phase II cohort in non-small cell lung cancer (NSCLC).

Table 1: Dosing Regimen (Phase II)

| Drug | Dose | Schedule | Administration |
|---|------------|-----------------------------|------------------|
| Galunisertib | 150 mg BID | 14 days on / 14 days off | Oral |
| Nivolumab | 3 mg/kg | Every 2 weeks | Intravenous (IV) |
| Data sourced from clinical trial NCT02423343.[10] | | | |

Table 2: Efficacy in Phase II NSCLC Cohort (n=25)



| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |
|--|------------------|---------------------------------|
| Confirmed Partial Response (PR) | 24% (6 patients) | - |
| Stable Disease (SD) | 16% (4 patients) | - |
| Median Duration of Response (DoR) | 7.43 months | 3.75, Not Reached |
| Median Progression-Free Survival (PFS) | 5.26 months | 1.77, 9.20 |
| Median Overall Survival (OS) | 11.99 months | 8.15, Not Reached |
| One additional patient had a confirmed PR after initial pseudo-progression.[2][10] | | |

Table 3: Most Frequent Treatment-Related Adverse Events (AEs) in Phase II NSCLC Cohort

| Adverse Event | Frequency | Percentage |
|---------------------------|------------|------------|
| Pruritus | 9 patients | 36% |
| Fatigue | 8 patients | 32% |
| Decreased Appetite | 7 patients | 28% |
| No Crado 4 or E treatment | | |

No Grade 4 or 5 treatmentrelated AEs were observed in this cohort.[10][12]

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